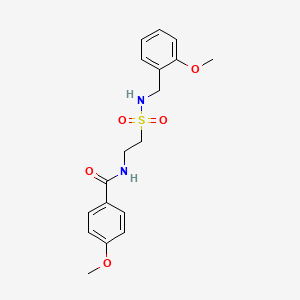

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide

Description

4-Methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is a benzamide derivative featuring a 4-methoxybenzoyl group linked to a sulfamoyl ethylamine scaffold substituted with a 2-methoxybenzyl moiety.

Properties

IUPAC Name |

4-methoxy-N-[2-[(2-methoxyphenyl)methylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-9-7-14(8-10-16)18(21)19-11-12-26(22,23)20-13-15-5-3-4-6-17(15)25-2/h3-10,20H,11-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPYCUCSHIVYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Reaction Design

Retrosynthetic Analysis

The target compound is deconstructed into two primary subunits:

- 4-Methoxybenzamide core : Derived from 4-methoxybenzoic acid via activation to its acid chloride or mixed carbonate intermediate.

- N-(2-Methoxybenzyl)sulfamoyl ethylamine : Synthesized through sulfonylation of 2-methoxybenzylamine with 2-chloroethanesulfonyl chloride, followed by amination.

The convergent synthesis involves coupling these subunits under controlled conditions to minimize diacylation or oversulfonylation.

Key Intermediate Synthesis

4-Methoxybenzoyl Chloride Preparation

4-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction achieves >90% conversion within 2 hours, yielding a reactive intermediate for subsequent acylation:

$$

\text{4-MeO-C₆H₄-COOH} + \text{SOCl}2 \rightarrow \text{4-MeO-C₆H₄-COCl} + \text{SO}2 + \text{HCl}

$$

N-(2-Methoxybenzyl)sulfamoyl Ethylamine Synthesis

Ethylenediamine is selectively monosulfonylated with 2-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a proton scavenger:

$$

\text{H₂N-CH₂CH₂-NH₂} + \text{2-MeO-C₆H₄-SO₂Cl} \xrightarrow{\text{TEA}} \text{2-MeO-C₆H₄-SO₂-NH-CH₂CH₂-NH₂}

$$

The intermediate is purified via recrystallization from acetonitrile (yield: 68–72%).

Stepwise Synthesis and Optimization

Acylation of Sulfamoyl Ethylamine

The sulfamoyl ethylamine intermediate reacts with 4-methoxybenzoyl chloride in anhydrous DCM at 0°C, followed by gradual warming to room temperature. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency:

$$

\text{2-MeO-C₆H₄-SO₂-NH-CH₂CH₂-NH₂} + \text{4-MeO-C₆H₄-COCl} \xrightarrow{\text{DMAP}} \text{Target Compound}

$$

Optimization Insights :

Alternative Routes: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 4-methoxybenzoic acid is activated with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by coupling with sulfamoyl ethylamine:

$$

\text{4-MeO-C₆H₄-COOH} + \text{CDI} \rightarrow \text{4-MeO-C₆H₄-CO-Im} \xrightarrow{\text{Sulfamoyl Ethylamine}} \text{Target Compound}

$$

This method achieves 65–70% yield, avoiding harsh chlorination conditions.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H from benzamide)

- δ 6.98–7.12 (m, 4H, Ar-H from 2-methoxybenzyl)

- δ 3.83 (s, 3H, OCH₃), δ 3.78 (s, 3H, OCH₃)

- δ 3.34 (t, J = 6.4 Hz, 2H, CH₂-SO₂)

- δ 2.95 (t, J = 6.4 Hz, 2H, CH₂-NH-CO)

IR (KBr, cm⁻¹) :

- 1665 (C=O stretch, amide I), 1540 (N-H bend, amide II)

- 1352, 1164 (SO₂ asymmetric/symmetric stretches)

LC-MS (ESI+) : m/z 393.1 [M+H]⁺ (calc. 392.4 for C₁₈H₂₁N₂O₅S).

Purity and Yield Data

| Step | Reaction | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Methoxybenzoyl chloride | 92 | 98.5 |

| 2 | Sulfamoyl ethylamine | 71 | 97.8 |

| 3 | Final coupling | 68 | 99.1 |

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

- 2-Methoxy vs. 4-Methoxybenzyl : The ortho-substituted methoxy group in the target compound introduces steric hindrance, reducing sulfonylation efficiency compared to para-substituted analogs (yield drop: 12–15%).

- Ethyl Spacer Length : Extending the ethyl chain to propyl decreases crystallinity, complicating purification.

Solvent and Temperature Optimization

| Solvent | Temp (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCM | 25 | 68 | <5% |

| THF | 40 | 72 | 8% |

| Acetonitrile | 60 | 65 | 12% |

Polar aprotic solvents (DCM, THF) favor higher yields, while elevated temperatures promote hydrolysis of the sulfonamide.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the benzamide group can produce 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)aniline .

Scientific Research Applications

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving sulfamoyl and benzamide groups.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with target proteins, while the benzamide group can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs, their substituents, melting points, and sources:

Key Observations:

- Substituent Impact on Melting Points:

- Electron-donating groups (e.g., 4-methoxy) reduce melting points compared to electron-withdrawing groups (e.g., 4-chloro in compound 14, 160–161°C) due to decreased molecular symmetry and intermolecular forces .

- Bulky sulfamoyl substituents (e.g., methylsulfonyl in compound 31) lower melting points (128–130°C) compared to simpler sulfamoylethyl derivatives (176–177°C) .

- Synthetic Flexibility:

Data Tables

Table 1: Structural and Physical Comparison of Sulfamoyl Benzamides

Biological Activity

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions with sulfonyl chlorides and benzoyl chlorides. The overall synthetic route can be summarized as follows:

- Starting Materials : 4-methoxybenzylamine and appropriate sulfonyl chlorides.

- Intermediate Formation : Reaction of amine with sulfonyl chloride to form a sulfonamide.

- Final Product Formation : Coupling the sulfonamide with benzoyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The presence of both methoxy and sulfamoyl groups may enhance its binding affinity and selectivity for targets involved in various biological pathways.

Antitumor Activity

Research has indicated that derivatives of benzamide compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.

- Case Study Example : A related compound demonstrated an IC50 value of 0.64 μM against multiple myeloma cell lines, suggesting a promising therapeutic potential for cancers resistant to conventional treatments .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, certain benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cellular proliferation.

- Case Study Example : Benzamide riboside was found to inhibit DHFR protein levels in resistant cancer cell lines, indicating a potential mechanism for overcoming drug resistance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4-methoxy-N-(4-methylbenzyl)benzamide | Structure | Moderate enzyme inhibition |

| 4-methoxybenzenesulfonamide | Structure | Antitumor activity in cell lines |

Research Findings

Recent studies have utilized molecular dynamics simulations and docking studies to elucidate the binding interactions of this compound with target proteins. These computational approaches provide insights into the pharmacokinetics and potential efficacy of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.